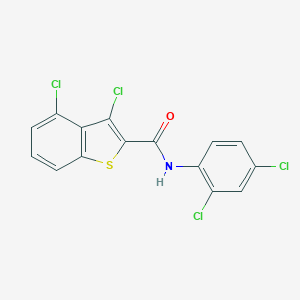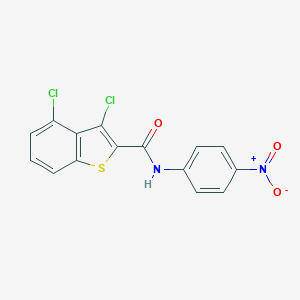![molecular formula C26H22N2OS B405497 2-[(naphthalen-1-ylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole](/img/structure/B405497.png)
2-[(naphthalen-1-ylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(naphthalen-1-ylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. This compound features a naphthalene ring, a phenoxy group, and a benzimidazole core, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(naphthalen-1-ylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Naphthalen-1-ylmethylsulfanyl Group: This step may involve the reaction of the benzimidazole intermediate with a naphthalen-1-ylmethylsulfanyl halide in the presence of a base.
Attachment of the Phenoxy Group: The final step could involve the alkylation of the benzimidazole derivative with a 2-phenoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-[(naphthalen-1-ylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-[(naphthalen-1-ylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Possible development as a pharmaceutical agent due to its benzimidazole core, which is known for antimicrobial, antiviral, and anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[(naphthalen-1-ylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, disrupting cellular processes. The naphthalene and phenoxy groups may enhance binding affinity and selectivity towards specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Naphthalen-1-ylmethylsulfanyl)-1H-benzoimidazole: Lacks the phenoxy group.
1-(2-Phenoxy-ethyl)-1H-benzoimidazole: Lacks the naphthalen-1-ylmethylsulfanyl group.
2-(Naphthalen-1-ylmethylsulfanyl)-1-(2-methoxy-ethyl)-1H-benzoimidazole: Has a methoxy group instead of a phenoxy group.
Uniqueness
2-[(naphthalen-1-ylmethyl)sulfanyl]-1-[2-(phenyloxy)ethyl]-1H-benzimidazole is unique due to the presence of both the naphthalene and phenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C26H22N2OS |
|---|---|
Peso molecular |
410.5g/mol |
Nombre IUPAC |
2-(naphthalen-1-ylmethylsulfanyl)-1-(2-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C26H22N2OS/c1-2-12-22(13-3-1)29-18-17-28-25-16-7-6-15-24(25)27-26(28)30-19-21-11-8-10-20-9-4-5-14-23(20)21/h1-16H,17-19H2 |
Clave InChI |
WGZIFNXSEWYAPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54 |
SMILES canónico |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL (2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B405416.png)
![ethyl ro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405418.png)
![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405420.png)
![ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405422.png)
![METHYL (2Z)-2-{[2-(ACETYLOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B405424.png)
![METHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B405425.png)
![ETHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B405426.png)
![ethyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405427.png)
![ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B405429.png)
![Ethyl (2E)-7-methyl-2-(4-methylbenzylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B405430.png)
![ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405431.png)

![ethyl 2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405436.png)

